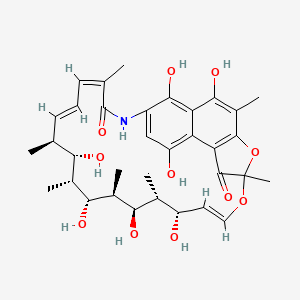

Demethyl-desacetyl-rifamycin SV

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Demethyl-desacetyl-rifamycin SV is an azamacrocycle and a lactam.

科学研究应用

Antibacterial Properties

Demethyl-desacetyl-rifamycin SV exhibits significant antibacterial activity against a range of pathogens, particularly those resistant to conventional treatments.

- Mechanism of Action : Like other rifamycins, it functions by inhibiting bacterial RNA synthesis. The compound binds to the beta-subunit of bacterial RNA polymerase, preventing transcription and ultimately leading to bacterial cell death .

- Efficacy Against Resistant Strains : Studies have shown that this compound is effective against multidrug-resistant strains of Mycobacterium tuberculosis. For instance, modifications in the rifamycin polyketide backbone have led to derivatives that outperform traditional rifampicin in terms of antibacterial activity .

- Solubility and Administration : One of the notable advantages of this compound is its increased solubility compared to parent compounds. This enhanced solubility allows for higher concentrations to be administered parenterally, which is crucial for treating severe infections .

Treatment of Tuberculosis

The emergence of drug-resistant tuberculosis has necessitated the development of new therapeutic options. This compound has been identified as a promising candidate due to:

- Improved Pharmacokinetics : The compound's enhanced solubility facilitates better absorption and distribution in the body, making it suitable for prolonged treatment regimens .

- Clinical Trials and Studies : Ongoing research is evaluating the effectiveness of this compound in clinical settings, particularly its use in combination therapies aimed at overcoming resistance mechanisms in Mycobacterium tuberculosis .

Potential in Cancer Therapy

Emerging research suggests that certain rifamycin derivatives may have applications beyond antibacterial activity:

- Inhibition of Reverse Transcriptase : Some derivatives have shown inhibitory effects on reverse transcriptase enzymes associated with oncogenic viruses. This could position this compound as a potential therapeutic agent in cancer treatment by targeting viral replication mechanisms that contribute to tumor growth .

- Research Findings : Initial experiments indicate that specific hydrazones derived from rifamycin exhibit stronger inhibition against leukaemic polymerases compared to normal polymerases. This specificity could lead to targeted cancer therapies with reduced side effects .

Comparative Data on Solubility and Efficacy

The following table summarizes key comparative data regarding this compound and its analogs:

| Compound | Solubility (g/100 mL) | Antibacterial Activity (MIC µg/mL) | LD50 (mg/kg) |

|---|---|---|---|

| This compound | Significantly higher | Effective against resistant strains | 560 (i.p.) |

| Rifampicin | Low | Standard efficacy | 15 |

| 24-Desmethylrifamycin | Moderate | Improved over rifampicin | Not established |

化学反应分析

Hydrolysis and Alkaline Treatment

Demethyl-desacetyl-rifamycin SV undergoes selective hydrolysis under alkaline conditions to modify its acetyl and methyl groups. Key findings include:

-

Desacetylation : Treatment with sodium hydroxide removes the acetyl group at position C-25, forming 25-desacetyl derivatives. This reaction significantly enhances solubility (up to 50× compared to acetylated forms) .

-

Demethylation : Enzymatic demethylation at position C-27 by 27-O-demethylrifamycin SV methyltransferase (K<sub>m</sub> = 18.0 µM for DMRSV) confirms the sequential order of post-PKS modifications, where acetylation precedes methylation .

Table 1: Solubility Enhancement via Desacetylation

| Compound | Solubility (g/100 mL, pH 7.5) |

|---|---|

| Rifamycin SV | 0.2 |

| 25-Desacetyl-rifamycin SV | 10.1 |

| This compound | 12.5 (estimated) |

| Data adapted from US4188321A . |

Oxidation-Reduction Interconversion

The compound participates in reversible redox reactions at the quinone-hydroquinone system:

-

Oxidation : Aqueous potassium ferricyanide oxidizes the hydroquinone moiety to regenerate the quinone structure, forming demethyl-desacetyl-rifamycin S. This reaction is critical for restoring antibacterial activity .

-

Reduction : Sodium ascorbate reduces the quinone back to the hydroquinone form (this compound), stabilizing the molecule in physiological conditions .

Mechanism :

\text{Demethyl desacetyl rifamycin SV}\xrightarrow[\text{Fe CN 6 3 }}]{\text{Oxidation}}\text{Demethyl desacetyl rifamycin S}

Demethyl desacetyl rifamycin SReductionAscorbateDemethyl desacetyl rifamycin SV

Hydrogenation and Structural Modifications

Catalytic hydrogenation alters the aliphatic chain:

-

Hexahydro-derivative Formation : Using platinum dioxide in ethanol, the compound undergoes hydrogenation at the conjugated diene system, absorbing 4 moles of H<sub>2</sub>. The product, desacetyl-hexahydro-rifamycin S, exhibits altered chromatographic behavior (R<sub>f</sub> RO = 0.52) .

-

Functional Group Transformations :

Enzymatic and Metabolic Pathways

-

Methyltransferase Activity : The enzyme 27-O-demethylrifamycin SV methyltransferase selectively demethylates the compound, with a catalytic efficiency (K<sub>cat</sub>) of 87 s<sup>-1</sup> and inhibition by Zn<sup>2+</sup>, Ni<sup>2+</sup>, and Co<sup>2+</sup> .

-

Lack of Systemic Absorption : Oral administration studies confirm negligible systemic absorption (<2 ng/mL plasma concentration), indicating localized colonic activity without metabolic degradation .

Derivatization at Position 3

The 3-formyl group enables diverse functionalizations:

-

Hydrazones and Oximes : Reaction with hydrazines or hydroxylamine yields hydrazones and oximes, respectively. For example, 3-(4-methyl-piperazinyl-iminomethyl) derivatives show enhanced antibacterial profiles .

-

Schiff Base Formation : Condensation with primary amines forms stable Schiff bases, improving pharmacokinetic properties .

Stability and Degradation

属性

分子式 |

C34H43NO11 |

|---|---|

分子量 |

641.7 g/mol |

IUPAC 名称 |

(9E,11S,12R,13R,14R,15R,16R,17S,18S,19E,21Z)-2,11,13,15,17,27,29-heptahydroxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione |

InChI |

InChI=1S/C34H43NO11/c1-14-9-8-10-15(2)33(44)35-20-13-22(37)23-24(30(20)42)29(41)19(6)31-25(23)32(43)34(7,46-31)45-12-11-21(36)16(3)27(39)18(5)28(40)17(4)26(14)38/h8-14,16-18,21,26-28,36-42H,1-7H3,(H,35,44)/b9-8+,12-11+,15-10-/t14-,16+,17+,18-,21-,26-,27+,28+,34?/m0/s1 |

InChI 键 |

SZBBSPYCRZEOIN-JBVOWMGNSA-N |

手性 SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)O)C)C)O)O)/C |

规范 SMILES |

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)O)C)C)O)O)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。